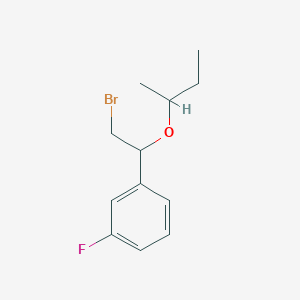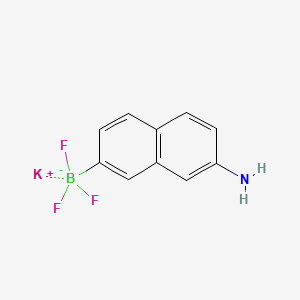
Potassium (7-aminonaphthalen-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (7-aminonaphthalen-2-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium (7-aminonaphthalen-2-yl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general reaction can be represented as: [ \text{RB(OH)}_2 + \text{K[HF}_2] \rightarrow \text{K[RBF}_3] ] In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (7-aminonaphthalen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include boronic acids, boranes, and substituted organoboron compounds .
Applications De Recherche Scientifique
Potassium (7-aminonaphthalen-2-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which potassium (7-aminonaphthalen-2-yl)trifluoroborate exerts its effects involves its role as a nucleophile in various chemical reactions. The trifluoroborate anion acts as a nucleophilic partner, facilitating the formation of carbon-carbon bonds in the presence of electrophiles. This mechanism is particularly important in Suzuki-Miyaura coupling reactions, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl products .
Comparaison Avec Des Composés Similaires
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Comparison: Potassium (7-aminonaphthalen-2-yl)trifluoroborate is unique due to its specific structure, which includes an aminonaphthyl group. This structural feature imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. For example, potassium phenyltrifluoroborate is commonly used in similar reactions but lacks the amino functionality, which can influence the reactivity and applications of the compound .
Propriétés
Formule moléculaire |
C10H8BF3KN |
|---|---|
Poids moléculaire |
249.08 g/mol |
Nom IUPAC |
potassium;(7-aminonaphthalen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H8BF3N.K/c12-11(13,14)9-3-1-7-2-4-10(15)6-8(7)5-9;/h1-6H,15H2;/q-1;+1 |
Clé InChI |
XUTOVDYJFCTFDY-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(C=C1)C=CC(=C2)N)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


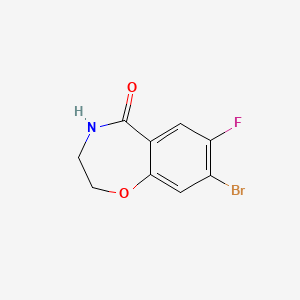

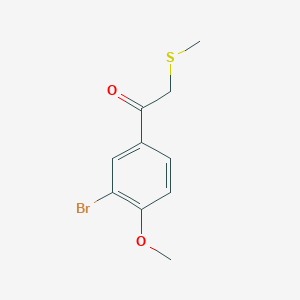
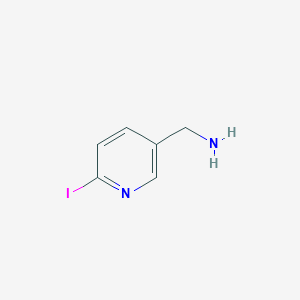
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)
![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
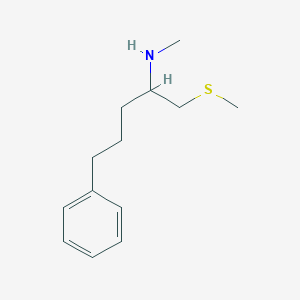
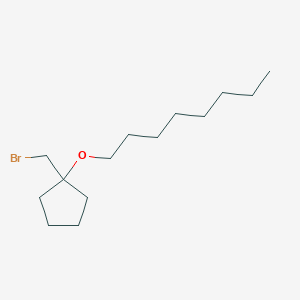
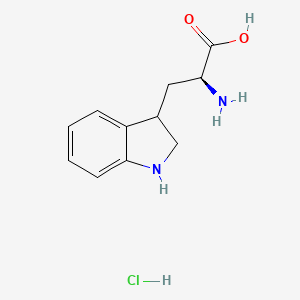
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

